Fmoc-Met-Osu

Descripción general

Descripción

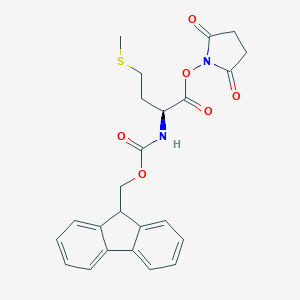

Fmoc-Met-Osu, also known as 9-fluorenylmethyloxycarbonyl-methionine-N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid methionine, facilitating the synthesis of peptides by preventing unwanted side reactions at the amino group.

Mecanismo De Acción

Target of Action

The primary target of Fmoc-Met-Osu is the amine group of amino acids . The compound is used as a protecting group for amines during peptide synthesis . It is particularly useful in the synthesis of peptides that contain amino residues unstable under acidic conditions .

Mode of Action

This compound interacts with its targets by forming a carbamate with the amine group of amino acids . This is achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group can be introduced by reacting the amine with Fmoc-OSu . This reaction results in the protection of the amine group, preventing it from reacting with other compounds during peptide synthesis .

Biochemical Pathways

The use of this compound affects the peptide synthesis pathway . It allows for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . This enables the synthesis of complex peptides, including ones of significant size .

Pharmacokinetics

The pharmacokinetic properties of this compound are primarily related to its role in peptide synthesis. The compound is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of this compound’s action is the formation of protected amino acids that can be used in peptide synthesis . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .

Action Environment

The action of this compound is influenced by the chemical environment . For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound is sensitive to moisture and heat . Therefore, it is crucial to control the environment during peptide synthesis to ensure the efficacy and stability of this compound .

Análisis Bioquímico

Biochemical Properties

Fmoc-Met-Osu plays a crucial role in biochemical reactions, particularly in the formation of peptide bonds. It is used to protect amines during the synthesis of peptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group interacts with enzymes and proteins involved in peptide synthesis, facilitating the formation of peptide bonds while preventing unwanted side reactions .

Cellular Effects

The peptides synthesized using this compound can interact with various cellular components, influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. It shields the amine group during the formation of peptide bonds, preventing unwanted side reactions . The Fmoc group is removed by base, allowing the peptide bond to form . This process involves binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings primarily relate to its stability and degradation during peptide synthesis. The Fmoc group is stable under the conditions used for peptide bond formation but is readily removed by base when no longer needed . The stability of this compound contributes to its effectiveness as a protecting group and its widespread use in peptide synthesis .

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, acting as a protecting group for amines during the formation of peptide bonds .

Subcellular Localization

The peptides synthesized using this compound can be targeted to specific compartments or organelles based on their sequence and post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Met-Osu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide. This reaction produces 9-fluorenylmethylsuccinimidyl carbonate, which is then reacted with methionine to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated peptide synthesizers

Actividad Biológica

Fmoc-Met-Osu (Fluorenylmethoxycarbonyl-Methionine-N-hydroxysuccinimide) is a compound widely used in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its biological activity is primarily linked to its role as a building block in the synthesis of peptides that exhibit various biological functions. This article explores the biological activity of this compound, including its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound serves as a protected form of methionine, an essential amino acid that plays a critical role in protein synthesis and various metabolic processes. The Fmoc group allows for selective protection during peptide synthesis, while the Osu moiety facilitates the coupling reaction with amines or other nucleophiles.

Biological Applications

- Peptide Synthesis : this compound is primarily utilized in the synthesis of peptides that can act as hormones, neurotransmitters, or therapeutic agents. The incorporation of methionine can enhance the biological activity and stability of these peptides.

- Antimicrobial Activity : Research has shown that cyclic peptides synthesized using this compound exhibit significant antimicrobial properties. For instance, tyrocidine analogues synthesized through high-throughput methods showed improved antibacterial activity compared to their natural counterparts .

- Binding Studies : The use of this compound in one-bead one-compound (OBOC) libraries has enabled the identification of cyclic peptide binding partners with high affinity. These studies are crucial for developing targeted therapies and understanding peptide-receptor interactions .

Case Study 1: Antibacterial Peptide Development

A study focused on synthesizing a library of cyclic peptides using this compound demonstrated that modifications at specific positions significantly altered antibacterial and hemolytic activities. The introduction of basic amino acids at strategic locations enhanced the peptides' therapeutic indices, providing insights into structure-function relationships .

Case Study 2: Screening for Binding Partners

In another study utilizing OBOC screening techniques, researchers optimized the coupling conditions between PITC and Fmoc-OSU to identify high-affinity binding partners for cyclic peptides. This approach revealed new interactions that could be exploited for drug development .

The biological activity of peptides synthesized with this compound can be attributed to several mechanisms:

- Receptor Binding : Peptides often exert their effects by binding to specific receptors on cell membranes, triggering downstream signaling pathways.

- Antimicrobial Mechanism : Many antimicrobial peptides disrupt bacterial membranes, leading to cell lysis. The presence of methionine can influence the peptide's conformation and membrane interaction properties.

Data Tables

The following table summarizes key findings related to the biological activity of peptides synthesized with this compound:

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S/c1-33-13-12-20(23(29)32-26-21(27)10-11-22(26)28)25-24(30)31-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-14H2,1H3,(H,25,30)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHGGWPKXOCXAB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.